2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole
Description
Structural Characterization of 2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole
IUPAC Nomenclature and Systematic Chemical Identification
The compound This compound is systematically identified by its IUPAC name, which reflects its heterocyclic core and substituents. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-(1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl)-1,3-benzothiazole |
| CAS Number | 551930-96-2 |
| Molecular Formula | C₁₈H₁₈N₂O₃S₂ |
| Molecular Weight | 374.48 g/mol |
The compound’s structure combines a 1,3-benzothiazole backbone with a sulfonyl-linked pyrrolidine substituent and a 4-methoxyphenyl group.
Molecular Architecture Analysis
Benzothiazole Core Structure
The 1,3-benzothiazole core consists of a benzene ring fused to a thiazole ring. The thiazole moiety contains a sulfur atom at position 1 and a nitrogen atom at position 3, forming a five-membered heterocycle. This core is substituted at position 2 with a pyrrolidine-sulfonyl group .
Pyrrolidine Sulfonyl Substituent Configuration
The pyrrolidine sulfonyl group is attached to the benzothiazole core via a 1-sulfonyl-2-pyrrolidinyl linkage. The sulfonyl group (SO₂) bridges the pyrrolidine nitrogen and the phenyl ring, creating a N-sulfonyl-pyrrolidine structure. The pyrrolidine ring adopts a chair-like conformation, with substituents favoring equatorial positions for steric stability.
Methoxyphenyl Group Spatial Orientation
The 4-methoxyphenyl group is attached to the sulfonyl moiety via a para-substituted aromatic ring. The methoxy group (-OCH₃) occupies the para position relative to the sulfonyl linkage, ensuring minimal steric hindrance. This arrangement optimizes electronic conjugation between the aromatic ring and the sulfonyl group.
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-23-13-8-10-14(11-9-13)25(21,22)20-12-4-6-16(20)18-19-15-5-2-3-7-17(15)24-18/h2-3,5,7-11,16H,4,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBHYXOEJXLUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Pyrrolidine Nitrogen
The sulfonylation step employs 4-methoxyphenylsulfonyl chloride to functionalize the pyrrolidine’s secondary amine. Reaction conditions typically involve:
$$
\text{2-(2-Pyrrolidinyl)-1,3-benzothiazole} + \text{4-Methoxyphenylsulfonyl Chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Target Compound}
$$
Triethylamine acts as a base to scavenge HCl, while dichloromethane (DCM) serves as an inert solvent. Yields for analogous sulfonylation reactions range from 70–85%, depending on the steric and electronic nature of the amine.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity : Ensuring sulfonylation occurs exclusively at the pyrrolidine nitrogen requires careful selection of protecting groups.
- Purification : Chromatographic separation is often necessary due to polar byproducts, especially in sulfonylation steps.
- Scalability : Ultrasound methods, while efficient, face limitations in large-scale production due to energy transfer inefficiencies.
Chemical Reactions Analysis
2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including 2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole, exhibit notable antimicrobial properties. A study highlighted that benzothiazole compounds have been synthesized and evaluated for their antibacterial and antifungal activities. The compound's efficacy was enhanced when used in inclusion complexes with cyclodextrins, improving solubility and bioavailability .
Anticancer Research
Benzothiazole derivatives are being investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Analgesic and Anti-inflammatory Properties
The analgesic and anti-inflammatory activities of benzothiazole derivatives have been documented extensively. Studies have shown that these compounds can modulate pain pathways and inflammatory responses, making them candidates for pain management therapies .
Material Science Applications
Polymer Chemistry
The compound's sulfonamide group enhances its compatibility with various polymer matrices, making it useful in the development of advanced materials. Research has demonstrated its incorporation into polymer systems to improve mechanical properties and thermal stability .
Sensor Development
Due to its electronic properties, this compound is being explored as a component in sensor technologies. Its ability to undergo specific chemical reactions makes it suitable for detecting environmental pollutants or biological markers .
Environmental Applications
Wastewater Treatment
Studies have investigated the removal efficiency of benzothiazole compounds from wastewater using various treatment methods. The compound has been shown to degrade effectively under UV light in the presence of photocatalysts like titanium dioxide, highlighting its potential role in environmental remediation strategies .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Enhanced efficacy in inclusion complexes |
| Anticancer Research | Induces apoptosis in cancer cell lines | |
| Analgesic and Anti-inflammatory Properties | Modulates pain pathways | |
| Material Science | Polymer Chemistry | Improves mechanical properties |
| Sensor Development | Detects environmental pollutants | |
| Environmental Science | Wastewater Treatment | Effective degradation under UV light |
Case Studies
- Antimicrobial Efficacy Study : A laboratory-scale experiment assessed the antimicrobial activity of various benzothiazole derivatives, including this compound. The results indicated a significant increase in antibacterial activity post-inclusion complex formation with β-cyclodextrin .
- Anticancer Mechanism Investigation : In vitro studies on cancer cell lines demonstrated that the compound inhibited cell growth through apoptosis induction. This mechanism was further elucidated through flow cytometry and caspase activity assays .
- Environmental Remediation Project : A study focused on the removal of benzothiazole from wastewater using advanced oxidation processes showed a removal efficiency exceeding 99% under optimized conditions, emphasizing its potential for environmental applications .
Mechanism of Action
The mechanism of action of 2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole include other benzothiazole derivatives and sulfonyl-containing compounds. For example:
Benzimidazole derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Sulfonyl-containing compounds: These include various sulfonamides and sulfones, which have applications in medicine and industry. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole (CAS: 551930-96-2) is a heterocyclic organic molecule with significant potential in medicinal chemistry. Its structure features a benzothiazole core, which is known for various biological activities, including antimicrobial and enzyme inhibition properties. This article explores the biological activity of this compound, focusing on its antimicrobial effects, mechanisms of action, and structure-activity relationships.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including the compound .
In Vitro Studies
A series of experiments evaluated the antibacterial and antifungal activities of various benzothiazole derivatives. The results indicated that:
- Antibacterial Activity : The compound exhibited moderate antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.23 to 0.94 mg/mL for various derivatives, with specific compounds showing enhanced potency against E. coli and Pseudomonas aeruginosa .
- Antifungal Activity : The compound also demonstrated antifungal properties, with MIC values ranging from 0.06 to 0.47 mg/mL against fungal strains .
The mechanism underlying the antimicrobial activity of benzothiazole derivatives often involves the inhibition of key bacterial enzymes. For instance, docking studies have suggested that the inhibition of E. coli MurB and 14-lanosterol demethylase may play a crucial role in their antibacterial effects .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is significantly influenced by their structural components:
- Substituents on the Benzothiazole Ring : Variations in substituents can enhance or diminish activity. For example, compounds with electron-donating groups like methoxy (-OCH₃) showed improved antibacterial activity compared to those with electron-withdrawing groups .
- Linker Variations : The nature of the linker connecting the benzothiazole to other moieties also impacts activity. Compounds with specific linkers demonstrated better efficacy against resistant strains .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- Case Study on Antibacterial Efficacy :
- Fungal Resistance Study :
Summary Table of Biological Activities
| Activity Type | MIC Range (mg/mL) | Notable Strains |
|---|---|---|
| Antibacterial | 0.23 - 0.94 | E. coli, Pseudomonas aeruginosa |
| Antifungal | 0.06 - 0.47 | Candida albicans, Aspergillus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
